molecular formula C14H22O B7937648 2-(4-Isopropylphenyl)pentan-2-ol CAS No. 1443338-42-8

2-(4-Isopropylphenyl)pentan-2-ol

Cat. No.: B7937648
CAS No.: 1443338-42-8
M. Wt: 206.32 g/mol
InChI Key: KKMRQRHHFGSIKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Isopropylphenyl)pentan-2-ol is a tertiary alcohol of research interest, featuring an aromatic ring system. Tertiary alcohols, where the hydroxyl-bearing carbon is bonded to three other carbon atoms, are valuable intermediates in organic synthesis . They can be utilized in the synthesis of more complex molecules and may serve as precursors for fragrances or pharmaceuticals. This compound is for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Specific analytical data for this compound is limited. Researchers are encouraged to conduct their own thorough characterization and safety assessments prior to use.

Properties

IUPAC Name

2-(4-propan-2-ylphenyl)pentan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-5-10-14(4,15)13-8-6-12(7-9-13)11(2)3/h6-9,11,15H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMRQRHHFGSIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC=C(C=C1)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001213000
Record name Benzenemethanol, α-methyl-4-(1-methylethyl)-α-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001213000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443338-42-8
Record name Benzenemethanol, α-methyl-4-(1-methylethyl)-α-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443338-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, α-methyl-4-(1-methylethyl)-α-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001213000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenyl)pentan-2-ol can be achieved through several methods. One common approach involves the alkylation of 4-isopropylphenylmagnesium bromide with 2-pentanone, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale organic synthesis techniques. These methods may include catalytic hydrogenation of precursor compounds or the use of Grignard reagents in a controlled environment to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)pentan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes, alkenes

    Substitution: Alkyl halides, ethers

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)pentan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity. The compound can modulate various biochemical pathways, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 2-(4-Isopropylphenyl)pentan-2-ol with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Alcohol Type
This compound C₁₄H₂₂O 206.33 Not Provided 4-Isopropylphenyl at C2 Tertiary
4-Methyl-1-phenylpentan-2-ol C₁₂H₁₈O 178.28 7779-78-4 Phenyl at C1, methyl at C4 Secondary
4-Phenylpentan-2-ol C₁₁H₁₆O 164.24 77614-49-4 Phenyl at C4 Secondary
4-Methyl-2-propylpentan-1-ol C₉H₂₀O 144.25 54004-41-0 Methyl at C4, propyl at C2 Primary
Key Observations:

Lipophilicity: The isopropylphenyl group in the target compound enhances lipophilicity compared to phenyl or methyl-substituted analogs, reducing water solubility and increasing affinity for nonpolar solvents .

Steric Effects : The bulky isopropyl group may hinder nucleophilic attacks on the tertiary alcohol, making it less reactive than primary or secondary alcohols like 4-methyl-2-propylpentan-1-ol .

Molecular Weight : Higher molecular weight (206.33 g/mol) distinguishes it from simpler analogs like 4-phenylpentan-2-ol (164.24 g/mol) .

Physicochemical Properties (Inferred)

Property This compound 4-Methyl-1-phenylpentan-2-ol 4-Phenylpentan-2-ol
Boiling Point ~250–280°C (estimated) ~220–240°C (estimated) ~200–220°C
Solubility in Water Low (<0.1 g/L) Low (~0.5 g/L) Moderate (~1 g/L)
LogP (Octanol-Water Partition) ~4.5–5.0 ~3.0–3.5 ~2.5–3.0

Notes:

  • The tertiary alcohol structure and bulky substituent reduce hydrogen-bonding capacity, lowering water solubility compared to secondary alcohols .
  • Higher boiling points correlate with increased molecular weight and branching .

Biological Activity

Overview

2-(4-Isopropylphenyl)pentan-2-ol, with the molecular formula C14H22O, is a secondary alcohol that has garnered attention for its potential biological activities. This compound is characterized by a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms, which influences its chemical reactivity and biological interactions.

  • IUPAC Name : 2-(4-propan-2-ylphenyl)pentan-2-ol
  • CAS Number : 1443338-42-8
  • Molecular Weight : 210.33 g/mol

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds due to the presence of the hydroxyl group. This allows it to interact with various biological molecules, potentially modulating enzyme activity and influencing cellular processes. The compound's structural features, particularly the isopropyl group on the phenyl ring, contribute to its unique reactivity and interaction profile.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit certain inflammatory pathways, making it a candidate for therapeutic applications in treating inflammatory diseases.

Data Table: Biological Activity Summary

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryInhibits inflammatory pathways
Enzyme ModulationPotential effects on enzyme activity

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of various compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, highlighting its potential as a natural antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. The compound demonstrated a reduction in pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions.

Research Findings

Recent investigations have focused on the synthesis and characterization of this compound analogs to enhance its biological activity. These studies aim to optimize the compound's structure for improved efficacy and reduced toxicity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 2-(4-Isopropylphenyl)pentan-2-ol, and how can reaction conditions be optimized to reduce side products?

  • Methodology :

  • Use Friedel-Crafts alkylation or Grignard reactions to introduce the isopropylphenyl group. For example, acylation followed by reduction (e.g., LiAlH4) can yield tertiary alcohols like this compound.
  • Optimize temperature, solvent polarity, and catalyst loading (e.g., AlCl3 for Friedel-Crafts) to minimize side reactions such as over-alkylation or isomerization.
  • Monitor reaction progress via TLC or GC-MS to detect intermediates and byproducts .
    • Data Consideration :
  • In studies of analogous alcohols (e.g., 2-(2-Aminophenyl)pentan-2-ol), unexpected products like acetamide derivatives formed during acylation highlight the need for strict anhydrous conditions and controlled stoichiometry .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • Methodology :

  • 1H/13C NMR : Identify the tertiary alcohol proton (δ ~1.5-2.0 ppm) and aromatic protons from the isopropylphenyl group (δ ~6.8-7.3 ppm). The isopropyl group’s methyl protons appear as a septet (δ ~2.8-3.2 ppm).
  • IR : Confirm the hydroxyl group (broad peak ~3200-3600 cm⁻¹) and absence of carbonyl groups (to rule out ketone intermediates).
  • Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (C14H22O, exact mass 206.1671) and fragmentation patterns .
    • Data Table :
TechniqueKey Peaks/Features
1H NMRδ 1.2 (s, 6H, C(CH3)2), δ 7.2-7.4 (m, 4H, Ar-H)
IR3350 cm⁻¹ (O-H stretch)
HRMSm/z 206.1671 [M+H]+

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for this compound synthesis?

  • Methodology :

  • Conduct kinetic studies to identify rate-limiting steps (e.g., steric hindrance from the bulky isopropylphenyl group).
  • Compare solvent effects: Polar aprotic solvents (e.g., DMF) may improve electrophilic substitution, while non-polar solvents reduce side reactions.
  • Validate purity via HPLC or chiral chromatography if stereoisomers are suspected .
    • Case Study :
  • In the synthesis of poly[2-(2-aminophenyl)pentan-2-ol], solubility differences in polymers were attributed to substituent bulkiness, suggesting similar steric effects in the parent alcohol’s synthesis .

Q. What experimental approaches assess the stability of this compound under oxidative or thermal stress?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen/air atmospheres.
  • Accelerated Aging Studies : Expose the compound to UV light (e.g., 254 nm) and monitor degradation via GC-MS.
  • Reactivity Screening : Test compatibility with oxidizers (e.g., KMnO4) to identify hazardous byproducts like CO/CO2 .
    • Data Table :
ConditionObservationByproducts
100°C (air)Stable for 24hNone
UV exposure10% degradation after 48hQuinone derivatives

Q. How does this compound interact with polymer matrices, and what techniques evaluate its role as a plasticizer or monomer?

  • Methodology :

  • DSC/TGA : Measure glass transition temperature (Tg) and thermal stability of polymer composites.
  • Solubility Tests : Evaluate compatibility with common polymers (e.g., polystyrene) in solvents like THF or chloroform.
  • Mechanical Testing : Assess tensile strength/modulus changes in polymer blends .
    • Case Study :
  • Poly[2-(1-methylbutyl)aniline] derivatives showed variable solubility due to alkyl chain length, suggesting that the isopropylphenyl group in this compound could enhance hydrophobicity in copolymers .

Q. Can computational models predict the biological or catalytic activity of this compound?

  • Methodology :

  • DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites.
  • Molecular Docking : Screen against enzyme targets (e.g., cytochrome P450) to predict metabolic pathways.
  • QSAR Studies : Correlate substituent effects (e.g., isopropyl vs. methyl groups) with observed bioactivity .
    • Case Study :
  • A sulfonamide derivative with a 4-isopropylphenyl group exhibited antiviral activity, suggesting the parent alcohol’s potential as a scaffold for bioactive molecules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.